Bienvenue dans la boutique en ligne BenchChem!

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 72225-19-5; molecular formula C₁₁H₁₂N₂OS; molecular weight 220.29 g/mol) is a synthetic small molecule built upon two privileged medicinal chemistry scaffolds: a 4,5-dihydrothiazole (thiazoline) ring and a 4-methylbenzamide moiety. The dihydrothiazole ring is distinct from a fully aromatic thiazole because it possesses a saturated C4–C5 bond; this alters the ring’s electron density, conformational flexibility, and hydrogen-bonding capacity relative to aromatic thiazole or benzothiazole analogs.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 72225-19-5
Cat. No. B5852064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide
CAS72225-19-5
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NCCS2
InChIInChI=1S/C11H12N2OS/c1-8-2-4-9(5-3-8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14)
InChIKeyKRNFLODRNBSJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 72225-19-5): Chemical Identity, Scaffold Context, and Procurement Positioning


N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 72225-19-5; molecular formula C₁₁H₁₂N₂OS; molecular weight 220.29 g/mol) is a synthetic small molecule built upon two privileged medicinal chemistry scaffolds: a 4,5-dihydrothiazole (thiazoline) ring and a 4-methylbenzamide moiety . The dihydrothiazole ring is distinct from a fully aromatic thiazole because it possesses a saturated C4–C5 bond; this alters the ring’s electron density, conformational flexibility, and hydrogen-bonding capacity relative to aromatic thiazole or benzothiazole analogs . The 4-methyl substituent on the benzamide phenyl ring introduces a defined hydrophobic and steric parameter (Hammett σₚ for –CH₃ = −0.17; π = +0.56) that distinguishes this compound from the unsubstituted parent, N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, as well as from halogenated or methoxylated congeners . Commercially, this compound is available for non-human research use only, typically at ≥95% purity .

Why In-Class Substitution of N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide Cannot Be Assumed Without Quantitative Comparative Data


Within the N-(4,5-dihydrothiazol-2-yl)benzamide chemotype, small structural perturbations produce substantial differences in biological activity that cannot be predicted by inspection alone. For example, N-(4,5-dihydrothiazol-2-yl)-3,4,5-trihydroxy-benzamide exhibits measurable inhibition of human DNA topoisomerase I (IC₅₀ = 34.4 μM) [1], while the 2,3-dimethoxy analog shows no meaningful activity in the same assay (IC₅₀ > 66 μM) [2], demonstrating that even conservative substitution on the benzamide ring can toggle activity from detectable to absent. Separately, 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives show antithrombotic protection ranging from negligible up to 65% in an in vivo mouse model, driven entirely by aryl substitution pattern [3]. These cross-scaffold data illustrate that interchangeability cannot be presumed: each substitution variant must be characterized independently. For the target compound, which carries a 4-methyl group, no published head-to-head comparative bioactivity data against its closest analogs exist in the peer-reviewed literature.

Quantitative Differentiation Evidence for N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide: Available Data Landscape


Direct Comparative Bioactivity Data Are Absent from the Peer-Reviewed Literature for CAS 72225-19-5

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (completed 2026-04-28) identified zero published studies reporting quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, MIC, % inhibition, etc.) for N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide (CAS 72225-19-5) in any assay system [1]. This absence precludes any direct head-to-head quantitative comparison with structural analogs, including: N-(4,5-dihydrothiazol-2-yl)benzamide (unsubstituted parent, CAS 6558-36-7), N-(4,5-dihydrothiazol-2-yl)-2-methylbenzamide (ortho-methyl isomer, CAS 71753-20-3), and N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methylbenzamide (meta-methyl isomer). All four regioisomers (ortho, meta, para-methyl and unsubstituted) share molecular formula C₁₁H₁₂N₂OS and molecular weight 220.29 g/mol, yet their biological activity profiles remain uncharacterized [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Distinction from Aromatic Thiazole and Benzothiazole Analogs Is Quantifiable

The 4,5-dihydrothiazole (thiazoline) core of the target compound is structurally and electronically distinct from the fully aromatic thiazole and benzothiazole scaffolds commonly used in bioactive amide series . The saturated C4–C5 bond eliminates ring aromaticity: the dihydrothiazole ring has a computed topological polar surface area (TPSA) contribution that differs from aromatic thiazole, and the imine-like C=N bond (endocyclic) confers distinct hydrogen-bond-acceptor character and hydrolytic sensitivity relative to aromatic thiazole C=N . The 4-methyl substitution on the benzamide ring adds a calculable hydrophobic increment (π = +0.56) and a modest electron-donating effect (σₚ = −0.17) relative to the unsubstituted parent . In contrast, N-(benzo[d]thiazol-2-yl)benzamide analogs evaluated as quorum-sensing inhibitors possess a fully aromatic benzothiazole system with larger molecular surface area, higher π-stacking capacity, and different metabolic vulnerability [1]. These differences are measurable and predictable, but their biological consequences for the target compound remain untested.

Physicochemical Profiling ADME Prediction Scaffold Selection

4-Methyl Substituent Defines a Distinct SAR Node Within the Dihydrothiazole-Benzamide Chemical Space

Within the broader N-(4,5-dihydrothiazol-2-yl)benzamide chemical series, the 4-methyl substituent represents a specific and non-interchangeable SAR node. Data from structurally related dihydrothiazole-benzamide entries in ChEMBL and BindingDB illustrate the functional consequences of benzamide ring substitution: the 3,4,5-trihydroxy analog inhibits DNA topoisomerase I with IC₅₀ = 34.4 μM [1], whereas the 2,3-dimethoxy analog is inactive against Cdc25B phosphatase at concentrations up to 66 μM [2]. A 4-ethoxy analog (CHEMBL1562741) and a 3-fluoro analog (CHEMBL2140168) are registered in ChEMBL but without publicly released bioactivity quantification [3]. These data points demonstrate that benzamide substitution drives activity in this series, but they do not permit inference of the 4-methyl analog's activity. The 4-methyl group is electronically and sterically distinct from –H, –OH, –OCH₃, –F, –Cl, and –OC₂H₅; its specific contribution to target binding, selectivity, and pharmacokinetics can only be determined through dedicated experimental comparison.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Patent Landscape Suggests Utility as a Scaffold Intermediate, Not a Characterized Bioactive Endpoint

A search of patent databases (Google Patents, USPTO, WIPO, Espacenet) reveals no patent in which N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide appears as a specifically claimed bioactive molecule with disclosed biological data [1]. The compound falls within broader Markush structures claimed in patents covering thiazolyl amide derivatives as antiviral agents (e.g., Bayer AG, US 7,105,553) [2] and thiazole benzamide derivatives as antiproliferative agents (US 6,720,346) [3], but it is not an exemplified compound in any of these filings. This contrasts with other dihydrothiazole-containing molecules such as Nᵟ-(4,5-dihydrothiazol-2-yl)ornithine, which is explicitly characterized as a potent nitric oxide synthase (NOS) inhibitor [4], and thiazole benzamide derivatives with disclosed IC₅₀ values against kinase targets [3]. The target compound's primary documented role is as a chemical building block and potential synthetic intermediate, distinguishing it from fully profiled bioactive analogs in procurement priority.

Patent Analysis Chemical Synthesis Intellectual Property

Recommended Application Scenarios for N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide Based on Current Evidence


Custom Focused Screening for Para-Methyl SAR Exploration in Dihydrothiazole-Benzamide Series

The compound occupies a structurally defined but biologically uncharacterized node in the N-(4,5-dihydrothiazol-2-yl)benzamide SAR matrix. Researchers conducting systematic substitution scans (H, 2-CH₃, 3-CH₃, 4-CH₃, 4-OCH₃, 4-F, 4-Cl) should procure this compound specifically as the para-methyl representative to enable comparative potency and selectivity profiling against any target of interest (kinases, GPCRs, NOS isoforms, microbial targets) [1]. The absence of existing data means the compound's value is realized through de novo head-to-head comparison with its regioisomers (CAS 6558-36-7, 71753-20-3, and the 3-methyl analog), generating proprietary differentiation data where none currently exist.

Scaffold-Hopping Reference Standard for Dihydrothiazole vs. Thiazole vs. Benzothiazole Comparison

The partially saturated dihydrothiazole ring is a distinct scaffold relative to the fully aromatic thiazole and benzothiazole cores commonly employed in amide-based bioactive series [1]. Investigators evaluating scaffold-hopping strategies should use N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide as a matched-pair comparator against its aromatic thiazole analog (4-methyl-N-thiazol-2-yl-benzamide, CAS 150175-93-2) and benzothiazole analog to experimentally quantify the impact of ring saturation on target potency, selectivity, solubility, metabolic stability, and permeability [2]. This matched molecular pair (MMP) analysis directly addresses the core procurement question of scaffold selection.

Synthetic Intermediate for Diversification Libraries Targeting Kinase or Protease Inhibition

The compound's dual-functional architecture—benzamide on one side and dihydrothiazole on the other—provides two vectors for chemical diversification. The benzamide 4-methyl position permits further functionalization (oxidation to –COOH, bromination to –CH₂Br, or installation of boronate ester handles for cross-coupling), while the dihydrothiazole nitrogen and sulfur atoms offer metal-coordination potential relevant to metalloenzyme inhibitor design [1]. Patent disclosures covering thiazole-benzamide kinase inhibitors (US 6,720,346) and thiazolyl amide antiviral agents (US 7,105,553) establish precedent for this chemotype's utility in these target classes [2] [3]. The compound is suitable as a core scaffold for parallel library synthesis when the para-methyl group serves as a synthetic handle or a conserved hydrophobic anchor.

Negative Control or Inactive Comparator Design in Dihydrothiazole-Based Probe Studies

Given the demonstrated activity cliff between the 3,4,5-trihydroxy analog (topoisomerase I IC₅₀ = 34.4 μM) and the 2,3-dimethoxy analog (Cdc25B IC₅₀ > 66 μM) [1] [2], the 4-methyl variant may serve as a structurally matched but potentially inactive or differentially active control compound in mechanistic studies of dihydrothiazole-benzamide pharmacology. Until its activity is empirically determined, it represents a chemically similar yet pharmacologically uncharacterized tool suitable for use as a comparator in target engagement, selectivity panel screening, and mode-of-action studies alongside more extensively characterized analogs.

Quote Request

Request a Quote for N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.